molecular formula C26H22FN3O2 B2912097 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-57-7

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2912097
CAS No.: 866349-57-7
M. Wt: 427.479
InChI Key: VHGJQYULNFCBGR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic system combining pyrazole and quinoline pharmacophores. It features:

  • 3-(4-Ethoxyphenyl): A para-ethoxy-substituted phenyl ring at position 2.
  • 8-Fluoro: A fluorine atom at position 6.
  • 5-[(2-Methoxyphenyl)Methyl]: A 2-methoxybenzyl group at position 3.

Key physicochemical properties include a molecular weight of 427.5 g/mol, XLogP3 of 4.6, and a polar surface area of 49.2 Ų . Its structural complexity (Topological Complexity Index: 594) suggests significant synthetic challenges .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-20-11-8-17(9-12-20)25-22-16-30(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGJQYULNFCBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[4,3-c]quinolines exhibit diverse biological activities modulated by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Biological Activities Reference
Target Compound 3-(4-Ethoxyphenyl), 8-Fluoro, 5-(2-Methoxybenzyl) 427.5 4.6 Not explicitly reported (inferred anti-inflammatory/anticancer potential)
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) 3-Amino, 4-Phenylamino 314.3 3.2 Anti-inflammatory (IC₅₀: 0.39 µM for NO inhibition; cytotoxic at 10 µM)
8-Fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl), 8-Fluoro, 5-(2-Methoxybenzyl) 415.4 4.5 Undisclosed (fluorine enhances metabolic stability)
3-(4-Ethylphenyl)-8-Fluoro-1-Phenyl-1H-pyrazolo[4,3-c]quinoline 3-(4-Ethylphenyl), 8-Fluoro, 1-Phenyl 367.4 6.16 High lipophilicity (logP 6.16) suggests CNS penetration potential
5-[(2-Fluorophenyl)Methyl]-3-(4-Methoxyphenyl)-8-Methylpyrazolo[4,3-c]quinoline 3-(4-Methoxyphenyl), 8-Methyl, 5-(2-Fluorobenzyl) 426.5 5.1 Methyl group may reduce metabolic clearance

Key Research Findings

Fluorine’s Dual Role: 8-Fluoro substitution increases metabolic stability but may introduce toxicity risks, as seen in fluorinated quinolines like Ciprofloxacin .

Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound provides greater electron-donating capacity than 4-methoxy, possibly enhancing interactions with aromatic residues in enzymes .

Biological Activity

3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazolo[4,3-c]quinoline core, characterized by the fusion of pyrazole and quinoline moieties. The presence of ethoxy and methoxy substituents contributes to its chemical properties and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrazoloquinolines, including this compound, exhibit significant anticancer activity. The mechanisms involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival.

  • Mechanisms of Action :
    • Inhibition of Apoptosis Regulators : The compound has been shown to interact with proteins involved in apoptosis, leading to increased cancer cell death.
    • Cell Cycle Arrest : Studies have demonstrated that it can induce cell cycle arrest in various cancer cell lines, disrupting their proliferation.
  • Case Studies :
    • In vitro studies on human cancer cell lines (e.g., breast and lung cancer) showed IC50 values ranging from 0.1 to 10 µM, indicating potent activity against these types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects :
    • Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
    • It has shown potential antifungal activity against common strains such as Candida albicans.
  • Mechanisms :
    • The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinoline derivatives. Key findings include:

SubstituentActivity Impact
Ethoxy GroupEnhances lipophilicity
Methoxy GroupIncreases receptor binding
Fluoro GroupImproves metabolic stability

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazoloquinoline core through cyclization reactions.
  • Introduction of ethoxy and methoxy substituents via nucleophilic substitution reactions.
  • Optimization using continuous flow reactors to enhance yield and purity.

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